2-amino-5-chloro-N-ethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

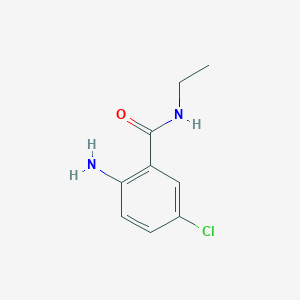

2-amino-5-chloro-N-ethylbenzamide is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . It is characterized by the presence of an amino group, a chloro substituent, and an ethyl group attached to a benzamide core. This compound is used primarily in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-N-ethylbenzamide typically involves the reaction of 2-amino-5-chlorobenzoyl chloride with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-N-ethylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro substituent can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides in polar solvents.

Major Products Formed

Oxidation: Nitro derivatives of the benzamide.

Reduction: Dechlorinated benzamide.

Substitution: Hydroxyl or alkoxy-substituted benzamides.

Scientific Research Applications

2-amino-5-chloro-N-ethylbenzamide is utilized in various scientific research fields:

Biology: It is used in the study of enzyme interactions and protein binding due to its structural properties.

Medicine: Research into its potential therapeutic effects and its role as a precursor for drug development.

Industry: It finds applications in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-ethylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and ethyl groups can influence the compound’s hydrophobic interactions and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-amino-5-chlorobenzamide: Lacks the ethyl group, which may affect its binding properties and reactivity.

2-amino-5-chloro-N-methylbenzamide: Contains a methyl group instead of an ethyl group, potentially altering its hydrophobic interactions.

2-amino-4-chloro-N-ethylbenzamide: The chloro substituent is at a different position, which can influence its chemical behavior and biological activity.

Uniqueness

2-amino-5-chloro-N-ethylbenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a chloro group on the benzamide core allows for versatile reactivity and interaction with various molecular targets .

Biological Activity

2-Amino-5-chloro-N-ethylbenzamide is a compound of interest due to its potential biological activities, including its role in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C9H10ClN2O

- Molecular Weight : 198.64 g/mol

- IUPAC Name : this compound

This compound features an amine group, a chloro substituent, and an ethyl amide group, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be relevant in therapeutic contexts. For instance, similar compounds have been reported to act as inhibitors for carbonic anhydrases (CAs), with implications in cancer treatment and antibacterial activity .

- Antioxidant Activity : The presence of nitrogen and chlorine atoms in the structure suggests potential antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby mitigating oxidative stress .

- Cellular Uptake and Apoptosis Induction : Preliminary studies indicate that derivatives of benzamide can induce apoptosis in cancer cell lines. The mechanism involves increased cellular uptake and activation of apoptotic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Cancer Research : A study demonstrated that compounds structurally related to this compound showed significant inhibition of carbonic anhydrase IX, a target for cancer therapy. The most potent analogs induced apoptosis in breast cancer cell lines, suggesting potential therapeutic applications .

- Antioxidant Studies : Research into the antioxidant properties of similar benzamide derivatives indicated their ability to neutralize free radicals effectively, which is crucial for developing treatments for oxidative stress-related diseases .

Properties

IUPAC Name |

2-amino-5-chloro-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXFGPMXGLYPLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.